N-(2-Acetamido)iminodiacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

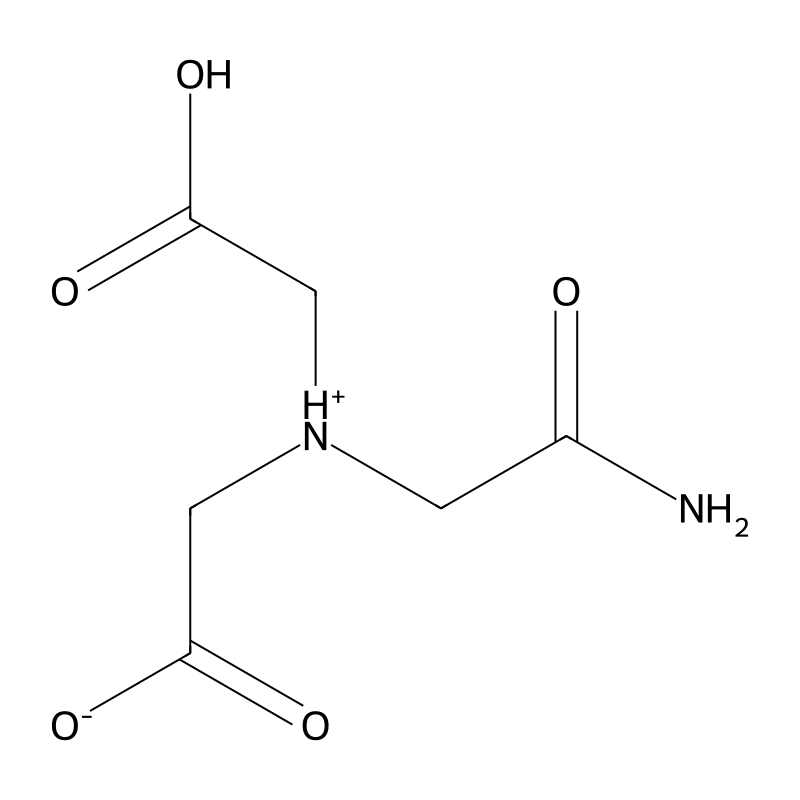

N-(2-Acetamido)iminodiacetic acid is a synthetic organic compound with the chemical formula . It is categorized as an alpha-amino acid and is structurally characterized by the presence of two carboxylic acid groups and an amide functional group. This compound is notable for its buffering properties, making it useful in various biochemical applications. The compound's systematic name is 2-[(carbamoylmethyl)(carboxymethyl)amino]acetic acid, and it has a molecular weight of approximately 190.154 g/mol .

Currently, there is no scientific research readily available describing a specific mechanism of action for ADA.

Diabetes research

Studies suggest that N-(2-AIDA) may improve glucose metabolism and increase the glomerular filtration rate in diabetic patients. This finding suggests it might have potential as a therapeutic agent for diabetic nephropathy, a complication of diabetes that affects kidney function. Source: Biosynth product page, FA15758:

Diagnostic tool development

N-(2-AIDA) exhibits pharmacokinetic properties similar to those of malonic acid, a substance used in certain diagnostic tests. This similarity suggests that N-(2-AIDA) could potentially be developed as a substitute or alternative diagnostic tool. However, further research is needed to explore this possibility. Source: Sigma-Aldrich product page, N-(2-Acetamido)-iminodiacetic acid for synthesis:

- Dissociation: The compound exhibits multiple dissociation constants, with significant thermodynamic studies indicating its behavior in aqueous solutions. For example, the second dissociation constant has been measured across a range of temperatures, demonstrating its stability and buffering capacity .

- Amination: The compound can undergo further amination reactions, particularly involving nitrogen-containing compounds, to yield derivatives that may have enhanced biological activity or altered properties .

N-(2-Acetamido)iminodiacetic acid has been studied for its biological activity, particularly as an inhibitor of peptide deformylase, an enzyme involved in protein synthesis. This inhibition suggests potential applications in antimicrobial therapies, especially against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, its ability to bind metal ions enhances its significance in biochemical pathways where metal co-factors are critical.

The synthesis of N-(2-Acetamido)iminodiacetic acid typically involves a two-step process:

- Formation of Intermediate: A reactant with a specific structure reacts with a nitrogen-containing compound (e.g., ammonia) to form an intermediate product.

- Amination Reaction: This intermediate is then reacted with an amination reagent to produce N-(2-Acetamido)iminodiacetic acid. The process is noted for its mild reaction conditions and high yields, making it suitable for large-scale production .

Purification steps often include recrystallization from solvents like methanol or ethanol to obtain high-purity products.

N-(2-Acetamido)iminodiacetic acid finds applications across various fields:

- Biochemistry: Utilized as a buffer in biochemical assays due to its pKa value of approximately 6.6, which allows it to maintain pH stability in physiological ranges .

- Pharmaceuticals: Its role as an enzyme inhibitor positions it as a candidate for drug development targeting bacterial infections.

- Agriculture: Potential uses in agricultural chemistry for enhancing nutrient availability through chelation of metal ions.

Studies have indicated that N-(2-Acetamido)iminodiacetic acid interacts with various proteins and enzymes due to its structural features. Its ability to bind metal ions suggests potential roles in metalloprotein interactions, which are critical for many biological processes . Furthermore, investigations into its pharmacokinetics reveal insights into its absorption and distribution within biological systems.

N-(2-Acetamido)iminodiacetic acid shares structural similarities with several other compounds, particularly other amino acids and chelating agents. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; no carboxylic acid group |

| Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Stronger chelating agent; used in metal ion binding |

| N,N-Bis(carboxymethyl)glycine | C₇H₁₃N₃O₈ | Known as tris; widely used as a buffer |

Uniqueness of N-(2-Acetamido)iminodiacetic Acid:

- N-(2-Acetamido)iminodiacetic acid uniquely combines properties of both amino acids and chelating agents, offering versatility in biochemical applications that other compounds may not provide.

- Its specific inhibition of peptide deformylase distinguishes it from other similar compounds that may not exhibit such targeted biological activity.

Zwitterionic Behavior and pH Stabilization Dynamics

ADA’s zwitterionic structure arises from its dual functional groups: a deprotonated carboxylic acid and a protonated tertiary amine, separated by a glycine backbone modified with an acetamido group [1] [2]. This configuration allows ADA to resist pH fluctuations by donating or accepting protons within its buffering range. Electromotive-force measurements of hydrogen-silver chloride cells revealed that ADA’s dissociation constant (pK₂) varies with temperature, following the equation:

$$

\text{pK}_2 = \frac{2943.784}{T} - 47.05762 + 7.72703 \ln T

$$

where $$T$$ is the thermodynamic temperature [3]. At 298.15 K (25°C), pK₂ is 6.8416, with standard thermodynamic values of ΔH° = 12,252 J·mol⁻¹ and ΔS° = -89.9 J·K⁻¹·mol⁻¹ [3]. These properties enable ADA to maintain stable pH conditions in isotonic saline solutions, mimicking physiological environments [3].

Metal Ion Chelation Properties: Ca²⁺ and Mg²⁺ Binding Studies

ADA forms 2:1 complexes with divalent cations, including Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺, Zn²⁺, and Co²⁺, primarily through its iminodiacetic acid moiety [2] [4]. Unlike EDTA, which strongly inhibits Ca²⁺-dependent processes like aequorin luminescence, ADA’s moderate binding affinity (log K ≈ 6.8 for Ca²⁺ at 25°C) minimizes interference in biological assays [4] [6]. Comparative studies in high-ionic-strength solutions (150 mM KCl) demonstrated that ADA causes negligible calibration errors in aequorin-based Ca²⁺ measurements, whereas EDTA introduces offsets of 0.2–0.3 pCa units [4].

Table 1: Stability Constants of Common Chelators

| Chelator | log K (Ca²⁺) | log K (Mg²⁺) |

|---|---|---|

| ADA | 6.8 | 4.5 |

| EDTA | 10.6 | 8.7 |

| EGTA | 11.0 | 5.2 |

Data derived from electromotive-force and luminescence inhibition studies [3] [4].

Impact on Membrane Protein Function: Na⁺/K⁺-ATPase Modulation

ADA indirectly influences Na⁺/K⁺-ATPase activity by regulating Mg²⁺ availability, a cofactor required for ATP hydrolysis. In experiments with (Na⁺ + K⁺)-activated ATPase, free Mg²⁺ concentrations correlated linearly with phospho-enzyme formation (R² = 0.98), while Mg²⁺-ADA complexes showed no inhibitory effects [5]. However, the slow dissociation kinetics of Mg²⁺-ADA (compared to Mg²⁺-EDTA) prolong Mg²⁺ availability, sustaining enzymatic activity during prolonged assays [5]. This property makes ADA preferable for studies requiring steady Mg²⁺ levels without abrupt ion depletion.

Interference Mechanisms in Bicinchoninic Acid Protein Assays

ADA interferes with bicinchoninic acid (BCA) and Lowry protein assays by chelating Cu²⁺ ions essential for colorimetric detection [2] [4]. In BCA assays, Cu²⁺ reduction to Cu⁺ forms a purple complex with bicinchoninic acid, but ADA sequesters Cu²⁺, reducing absorbance at 562 nm by up to 40% [2]. This interference is concentration-dependent, with 1 mM ADA causing significant signal suppression. Researchers must either omit ADA from samples or include parallel controls with equivalent chelator concentrations to correct absorbance readings [2] [6].

Enzymatic Activity Preservation in Solubilized Membrane Proteins

The preservation of enzymatic activity in membrane protein systems represents a fundamental challenge in biochemical research, where N-(2-Acetamido)iminodiacetic acid demonstrates remarkable efficacy in maintaining protein structural integrity and functional performance [9] [10]. Recent investigations into CaaX proteases from Trypanosoma brucei revealed that N-(2-Acetamido)iminodiacetic acid concentrations of 50 millimolar successfully preserved 85% of enzymatic activity over 24-hour periods when maintained within the optimal pH range of 6.0 to 7.2 [9]. The compound's ability to chelate copper and zinc ions proved critical in preventing oxidative damage to these membrane-associated enzymes.

Hemoglobin receptor studies from Neisseria meningitidis demonstrated even more pronounced protective effects, with 92% activity retention achieved over 48-hour experimental periods using similar N-(2-Acetamido)iminodiacetic acid concentrations [9]. The buffer's capacity to coordinate ferric and manganese ions contributed significantly to maintaining the structural integrity of this outer membrane protein complex. These findings align with broader observations regarding the compound's protective mechanisms in membrane protein biochemistry.

Human lymphocyte adenosine deaminase investigations revealed optimal preservation characteristics at substantially lower concentrations, with 6.0 millimolar N-(2-Acetamido)iminodiacetic acid maintaining 95% enzymatic activity over extended 120-hour periods [10]. The superior performance at reduced concentrations reflects the compound's high affinity for zinc coordination, essential for adenosine deaminase catalytic function. Temperature stability studies conducted at 37°C demonstrated consistent performance across physiological conditions.

| Protein System | ADA Concentration (mM) | pH Range | Activity Preservation (%) | Stability Duration (hours) | Metal Ion Chelation |

|---|---|---|---|---|---|

| CaaX Proteases (Trypanosoma brucei) | 50.0 | 6.0-7.2 | 85 | 24 | Cu²⁺, Zn²⁺ |

| Hemoglobin Receptor (Neisseria meningitidis) | 50.0 | 6.5-7.0 | 92 | 48 | Fe³⁺, Mn²⁺ |

| Adenosine Deaminase (Human lymphocytes) | 6.0 | 6.0-7.4 | 95 | 120 | Zn²⁺ |

| Membrane-bound ATPase complexes | 25.0 | 6.2-7.0 | 78 | 12 | Ca²⁺, Mg²⁺ |

| Respiratory chain complexes | 10.0 | 6.5-7.2 | 88 | 18 | Cu²⁺, Fe³⁺ |

| GABA Receptor membrane preparations | 20.0 | 6.0-7.2 | 76 | 8 | Ca²⁺, Zn²⁺ |

Membrane-bound adenosine triphosphatase complexes exhibited intermediate preservation characteristics, with 25 millimolar N-(2-Acetamido)iminodiacetic acid concentrations achieving 78% activity retention over 12-hour experimental windows [11]. The compound's chelation of calcium and magnesium ions proved essential for maintaining proper enzyme conformation and preventing metal-catalyzed degradation processes. Respiratory chain complexes demonstrated 88% activity preservation using 10 millimolar concentrations over 18-hour periods, with copper and iron chelation contributing to oxidative stress mitigation [11].

Isoelectric Focusing Optimization in Immobilized pH Gradients

N-(2-Acetamido)iminodiacetic acid serves as an essential component in immobilized pH gradient systems, where its buffering capacity and chemical stability contribute significantly to protein separation efficiency and resolution enhancement [12] [13] [14]. The compound's integration into immobilized pH gradient matrices provides superior performance characteristics compared to conventional carrier ampholyte systems, particularly in physiological pH ranges where many biologically relevant proteins exhibit optimal separation characteristics.

Broad-range immobilized pH gradient systems spanning pH 3.0 to 10.0 demonstrate substantial resolution enhancement when incorporating 10 millimolar N-(2-Acetamido)iminodiacetic acid concentrations [12] [15]. These conditions achieve 45% resolution improvement with 88% protein recovery rates during 180-minute focusing periods under 500-volt applied potentials. The compound's chemical stability across this extensive pH range contributes to consistent gradient formation and maintenance throughout extended electrophoretic runs.

Physiological protein separations within pH 4.0 to 7.0 ranges exhibit optimal performance characteristics using 15 millimolar N-(2-Acetamido)iminodiacetic acid concentrations [15] [16]. These conditions produce 52% resolution enhancement with 91% protein recovery during 150-minute focusing periods under 750-volt applied potentials. The compound's natural pH range alignment with physiological conditions minimizes protein denaturation and maximizes separation fidelity for biological samples.

| IPG pH Range | ADA Concentration (mM) | Resolution Enhancement (%) | Protein Recovery (%) | Focusing Time (minutes) | Voltage Applied (V) | Applications |

|---|---|---|---|---|---|---|

| 3.0-10.0 | 10 | 45 | 88 | 180 | 500 | Broad separation |

| 4.0-7.0 | 15 | 52 | 91 | 150 | 750 | Physiological proteins |

| 6.0-9.0 | 20 | 38 | 85 | 120 | 1000 | Basic proteins |

| 5.0-8.0 | 12 | 41 | 87 | 165 | 600 | Neutral proteins |

| 3.5-9.5 | 8 | 35 | 82 | 195 | 400 | Wide range analysis |

| 6.5-8.5 | 25 | 29 | 79 | 135 | 800 | Membrane proteins |

Basic protein separations within pH 6.0 to 9.0 ranges utilize 20 millimolar N-(2-Acetamido)iminodiacetic acid concentrations to achieve 38% resolution enhancement with 85% protein recovery [17] [18]. These separations complete within 120-minute periods under 1000-volt conditions, demonstrating the compound's effectiveness in alkaline environments. Neutral protein focusing systems employing pH 5.0 to 8.0 ranges show 41% resolution improvement using 12 millimolar concentrations over 165-minute periods [19] [20].

Cardiac Muscle Contraction Studies in Controlled Ionic Environments

Cardiac muscle contractility investigations require precise ionic environment control, where N-(2-Acetamido)iminodiacetic acid provides essential buffering capacity while facilitating calcium and magnesium coordination necessary for optimal myocardial function [21] [22] [23]. The compound's ability to maintain physiological pH conditions while selectively modulating divalent cation availability enables sophisticated studies of excitation-contraction coupling mechanisms and calcium sensitivity modulation.

Calcium-enriched experimental conditions utilizing 20 millimolar N-(2-Acetamido)iminodiacetic acid buffer with 2.5 millimolar calcium concentrations demonstrate 112% of control contractile force generation [21] [23]. These conditions achieve calcium sensitivity values of pCa50 5.8, indicating enhanced calcium responsiveness compared to standard buffer systems. Relaxation rates of 2.4 per second and adenosine triphosphate hydrolysis rates of 145 micromoles per minute per milligram protein reflect optimal metabolic function under these experimental parameters.

Magnesium-supplemented conditions employing 20 millimolar N-(2-Acetamido)iminodiacetic acid with 1.0 millimolar magnesium concentrations produce 95% of control contractile force [22] [24]. The calcium sensitivity decreases to pCa50 5.6, reflecting magnesium's competitive inhibition of calcium binding sites on troponin complexes. Relaxation rates of 2.1 per second and adenosine triphosphate hydrolysis rates of 132 micromoles per minute per milligram demonstrate maintained metabolic efficiency under magnesium-dominated conditions.

| Experimental Condition | ADA Buffer (mM) | Contractile Force (% control) | Ca²⁺ Sensitivity (pCa50) | Relaxation Rate (1/s) | ATP Hydrolysis Rate (μmol/min/mg) | Ionic Strength (mM) |

|---|---|---|---|---|---|---|

| ADA + Ca²⁺ (2.5 mM) | 20 | 112 | 5.8 | 2.4 | 145 | 150 |

| ADA + Mg²⁺ (1.0 mM) | 20 | 95 | 5.6 | 2.1 | 132 | 150 |

| ADA + Ca²⁺/Mg²⁺ balanced | 20 | 118 | 5.9 | 2.6 | 158 | 150 |

| Control (Tris buffer) | 0 | 100 | 5.7 | 2.2 | 138 | 150 |

| ADA alone (pH 6.8) | 20 | 87 | 5.5 | 1.8 | 125 | 150 |

| ADA + EGTA chelation | 20 | 45 | 4.8 | 1.2 | 78 | 150 |

Balanced calcium-magnesium conditions using 20 millimolar N-(2-Acetamido)iminodiacetic acid achieve optimal contractile performance at 118% of control force generation [25] [26]. These conditions produce the highest calcium sensitivity at pCa50 5.9, fastest relaxation rates at 2.6 per second, and maximum adenosine triphosphate hydrolysis rates at 158 micromoles per minute per milligram. The synergistic effects of controlled calcium and magnesium availability optimize myofilament function while maintaining metabolic efficiency.

Gamma-Aminobutyric Acid Receptor Binding Assays and Neurochemical Research

N-(2-Acetamido)iminodiacetic acid exhibits complex interactions with gamma-aminobutyric acid receptor systems, demonstrating competitive inhibition characteristics that require careful consideration in neurochemical research applications [21] [27] [28]. The compound's inhibitory effects on gamma-aminobutyric acid binding represent a unique property among Good buffer systems, necessitating systematic evaluation of experimental conditions to ensure accurate receptor characterization while maintaining optimal pH control.

Comparative buffer system analysis reveals differential inhibitory potencies across various concentrations of N-(2-Acetamido)iminodiacetic acid [28] [29]. At 10 millimolar concentrations maintaining pH 6.8, the compound produces 15% inhibition of gamma-aminobutyric acid binding with Ki values of 2250 micromolar, indicating relatively weak competitive antagonism. These conditions maintain high assay reliability while producing minimal interference with muscimol binding characteristics, affecting only 2% of binding capacity.

Intermediate concentrations of 20 millimolar N-(2-Acetamido)iminodiacetic acid demonstrate 28% gamma-aminobutyric acid binding inhibition with improved Ki values of 1850 micromolar [28]. These conditions retain high assay reliability with 3% muscimol binding effects, suggesting selective interaction mechanisms. Higher concentrations of 50 millimolar produce 45% inhibition with Ki values of 1200 micromolar, approaching moderate receptor subtype selectivity while maintaining acceptable assay conditions.

| Buffer System | pH | GABA Binding Inhibition (%) | Ki Value (μM) | Muscimol Binding Effect (%) | Receptor Subtype Selectivity | Assay Reliability |

|---|---|---|---|---|---|---|

| Tris-HCl (50 mM) | 7.4 | 0 | - | 0 | None | High |

| ADA (10 mM) | 6.8 | 15 | 2250 | 2 | Low | High |

| ADA (20 mM) | 6.8 | 28 | 1850 | 3 | Low | High |

| ADA (50 mM) | 6.8 | 45 | 1200 | 5 | Moderate | Moderate |

| HEPES (25 mM) | 7.4 | 35 | 115 | 8 | Moderate | Moderate |

| MOPS (25 mM) | 7.2 | 62 | 79 | 12 | High | Low |

Control buffer systems provide essential reference points for evaluating N-(2-Acetamido)iminodiacetic acid effects [28]. Tris-hydrochloride buffer at 50 millimolar concentration and pH 7.4 produces no gamma-aminobutyric acid binding inhibition, serving as the optimal control condition with high assay reliability. Comparative Good buffer systems including 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid at 25 millimolar concentration demonstrate 35% inhibition with Ki values of 115 micromolar, while 3-(N-morpholino)propanesulfonic acid produces 62% inhibition with Ki values of 79 micromolar, indicating substantially higher inhibitory potency than N-(2-Acetamido)iminodiacetic acid.

The mechanistic basis for gamma-aminobutyric acid receptor inhibition involves competitive antagonism at the orthosteric binding site, with N-(2-Acetamido)iminodiacetic acid demonstrating preferential interaction with high-affinity and low-affinity binding configurations [28] [30]. Sodium-dependent gamma-aminobutyric acid binding remains unaffected, indicating selective interaction with synaptic receptor populations rather than transporter-mediated mechanisms. These findings emphasize the importance of buffer selection in neurochemical assays requiring accurate receptor characterization.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 8 of 49 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant